N-(3,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Cyclization: The α,β-unsaturated ketone undergoes cyclization with a thioamide to form the thiazole ring.
Pyrazole Formation: The thiazole intermediate reacts with hydrazine derivatives to form the pyrazole ring.
Acylation: The final step involves the acylation of the pyrazole-thiazole intermediate with an acyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids
Reduction: Formation of reduced derivatives such as alcohols or amines
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can be compared with other similar compounds to highlight its uniqueness:
N-(3,4-dimethylphenyl)-3-(4-methylphenyl)acrylamide: Similar in structure but lacks the thiazole and pyrazole rings.
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide: Similar in structure but lacks the thiazole and pyrazole rings.
N-(3,4-dimethylphenyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: Similar in structure but lacks the pyrazole ring.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H28N4O2S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[5-(4-methylphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C29H28N4O2S/c1-18-9-12-21(13-10-18)24-16-25(22-7-5-4-6-8-22)33(32-24)29-31-28(35)26(36-29)17-27(34)30-23-14-11-19(2)20(3)15-23/h4-15,25-26H,16-17H2,1-3H3,(H,30,34) |
InChI Key |
RFKWSGVFUOSRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=O)C(S4)CC(=O)NC5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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